4-(3-Methylpyrazin-2-yl)pyrimidin-2-amine
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Overview
Description
4-(3-Methylpyrazin-2-yl)pyrimidin-2-amine is an organic compound that belongs to the class of heterocyclic aromatic amines It features a pyrimidine ring fused with a pyrazine ring, both of which are nitrogen-containing heterocycles
Preparation Methods
The synthesis of 4-(3-Methylpyrazin-2-yl)pyrimidin-2-amine can be achieved through several synthetic routes. One common method involves the reaction of 3-methylpyrazine-2-carboxylic acid with guanidine in the presence of a dehydrating agent such as phosphorus oxychloride. The reaction typically proceeds under reflux conditions, leading to the formation of the desired product after purification .
Industrial production methods may involve the use of more scalable and cost-effective processes, such as catalytic hydrogenation or continuous flow synthesis. These methods aim to optimize yield and purity while minimizing the use of hazardous reagents and solvents .
Chemical Reactions Analysis
4-(3-Methylpyrazin-2-yl)pyrimidin-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and catalysts such as palladium on carbon or copper sulfate. Major products formed from these reactions depend on the specific reagents and conditions employed .
Scientific Research Applications
4-(3-Methylpyrazin-2-yl)pyrimidin-2-amine has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds, which are valuable in the development of pharmaceuticals and agrochemicals.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: In medicinal chemistry, it is explored for its potential as a kinase inhibitor, targeting specific enzymes involved in disease pathways.
Mechanism of Action
The mechanism of action of 4-(3-Methylpyrazin-2-yl)pyrimidin-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. For example, as a kinase inhibitor, it binds to the active site of the enzyme, preventing its activity and thereby disrupting the signaling pathways involved in cell proliferation and survival. This inhibition can lead to the induction of apoptosis (programmed cell death) in cancer cells .
Comparison with Similar Compounds
Properties
CAS No. |
913322-75-5 |
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Molecular Formula |
C9H9N5 |
Molecular Weight |
187.20 g/mol |
IUPAC Name |
4-(3-methylpyrazin-2-yl)pyrimidin-2-amine |
InChI |
InChI=1S/C9H9N5/c1-6-8(12-5-4-11-6)7-2-3-13-9(10)14-7/h2-5H,1H3,(H2,10,13,14) |
InChI Key |
WAULEGQUIOBFPA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC=CN=C1C2=NC(=NC=C2)N |
Origin of Product |
United States |
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